molecular formula C12H17NO9 B3114220 (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol hydrate CAS No. 200422-18-0

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol hydrate

Cat. No. B3114220
CAS RN: 200422-18-0
M. Wt: 319.26 g/mol
InChI Key: KSEGJDPERYLUSV-YOGPMPDXSA-N
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Description

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol hydrate is a useful research compound. Its molecular formula is C12H17NO9 and its molecular weight is 319.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study by Liu et al. (2008) developed a convenient approach for the synthesis of a compound closely related to the specified chemical, highlighting the potential for synthesizing complex molecules for various applications in chemistry and pharmacology (Liu, Li, Lu, & Miao, 2008).
    • Another research by Liu et al. (2010) also elaborated on a novel and convenient approach for the preparation of a similar compound, indicating the evolving methodologies in synthetic chemistry (Liu, Li, Li, Yang, & Lu, 2010).
  • Catalysis and Green Chemistry :

    • Nikpassand and Farshami (2020) demonstrated the use of 2-amino glucose, a substrate similar to the specified compound, for synthesizing novel compounds using an eco-friendly procedure. This emphasizes the role of such compounds in green chemistry (Nikpassand & Farshami, 2020).
    • A study by Aghazadeh and Nikpassand (2019) explored the environmentally friendly synthesis of complex molecules using a similar substrate, highlighting the compound's utility in sustainable chemical processes (Aghazadeh & Nikpassand, 2019).
  • Molecular Interactions and Crystal Structure :

    • Research by Hijji et al. (2021) on a water-soluble Glucose amine Schiff base derivative, synthesized using a structure similar to the specified compound, provided insights into molecular interactions and crystal structures. This is crucial for understanding molecular behavior in various applications (Hijji, Rajan, Yahia, Mansour, Zarrouk, & Warad, 2021).
  • Solubility Studies :

    • Gong et al. (2012) investigated the solubility of various saccharides, including compounds structurally related to the specified chemical, in ethanol-water solutions. Such studies are fundamental in understanding the behavior of these compounds in different solvents, which is critical in drug formulation and other applications (Gong, Wang, Zhang, & Qu, 2012).

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8.H2O/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;/h1-4,8-12,14-17H,5H2;1H2/t8-,9+,10+,11-,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEGJDPERYLUSV-YOGPMPDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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